molecular formula C8H9Cl2NO B112134 2-(2-Aminoethoxy)-1,3-dichlorobenzene CAS No. 17944-28-4

2-(2-Aminoethoxy)-1,3-dichlorobenzene

Cat. No.: B112134
CAS No.: 17944-28-4
M. Wt: 206.07 g/mol
InChI Key: FRMFPBHRPGLVTF-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-1,3-dichlorobenzene is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 2-(2-Aminoethoxy)-1,3-dichlorobenzene typically involves the following steps:

    Acylation Reaction: Phenylamine reacts with chloroacetyl chloride in a toluene solvent to form 2-chloroacetyl phenylamine.

    Esterification Reaction: The 2-chloroacetyl phenylamine undergoes esterification with 2,6-dichlorodiphenylamine in the presence of a quaternary ammonium salt type phase transfer catalyst, sodium carbonate or potassium carbonate, resulting in N-benzyl-2-(2,6-dichlorophenoxy)acetamide.

    Rearrangement Reaction: The N-benzyl-2-(2,6-dichlorophenoxy)acetamide is then treated with a strong base such as sodium hydroxide or potassium hydroxide, followed by heating and refluxing to obtain this compound

Chemical Reactions Analysis

2-(2-Aminoethoxy)-1,3-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can undergo hydrolysis to form corresponding phenols and amines

Scientific Research Applications

2-(2-Aminoethoxy)-1,3-dichlorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in the development of pharmaceutical drugs, particularly in the treatment of inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and materials science for developing new materials with specific properties.

Comparison with Similar Compounds

2-(2-Aminoethoxy)-1,3-dichlorobenzene can be compared with other similar compounds such as:

    2-(2,4-Dichlorophenoxy)ethanamine: Similar structure but with chlorine atoms at different positions.

    2-(2,6-Dichlorophenoxy)propylamine: Similar structure but with a propylamine group instead of an ethanamine group.

    2-(2,6-Dichlorophenoxy)butanamine: Similar structure but with a butanamine group instead of an ethanamine group.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the ethanamine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFPBHRPGLVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582100
Record name 2-(2,6-Dichlorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17944-28-4
Record name 2-(2,6-Dichlorophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17944-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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